

Technical Support Center: Investigating "Isamoltan hydrochloride"

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Compound of Interest		
Compound Name:	Isamoltan hydrochloride	
Cat. No.:	B10795489	Get Quote

Initial Search and Compound Identification

Upon searching for "**Isamoltan hydrochloride**," our systems found no matching results for a compound with this specific name in pharmacological or clinical databases. The search results consistently redirected to information about Isomalt, a sugar substitute.

It is highly probable that "**Isamoltan hydrochloride**" is a misspelling of a different compound. The concept of "off-target effects" in pharmacology refers to the unintended interaction of a drug molecule with proteins (like receptors or enzymes) other than its intended target, which is a framework that applies to pharmacologically active drugs, not typically to sugar alcohols like Isomalt.

The information below pertains to Isomalt, as this was the only identifiable substance from the search query. We advise researchers to verify the correct name and spelling of the compound of interest to obtain relevant data.

Frequently Asked Questions (FAQs) about Isomalt

This section addresses common questions regarding the effects of Isomalt, a sugar substitute, based on available research.

Q1: What is Isomalt?

Troubleshooting & Optimization





Isomalt is a sugar replacer, a type of sugar alcohol, and a disaccharide.[1] It is a mixture of two stereoisomers: $6-O-\alpha-D$ -glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- α -D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM).[2] It is commonly used in sugar-free confectionery.[1]

Q2: What are the primary reported effects of Isomalt consumption in humans?

The most commonly reported effects of Isomalt consumption are gastrointestinal. In a study involving children aged 6-9 years, the consumption of 25g of Isomalt-containing sweets was associated with a significant increase in stomach-ache, abdominal rumbling, and the passing of watery faeces when compared to sucrose-containing sweets.[1] However, for the majority of children, this amount was considered an acceptable level of consumption.[1] In adults, consumption of 40g of Isomalt significantly increased the mean frequency of bowel movements and the number of subjects passing watery faeces.[3]

Q3: Is Isomalt consumption associated with significant toxicity?

Chronic toxicity and carcinogenicity studies in rats and mice did not provide any evidence of a carcinogenic potential for Isomalt.[4] In these studies, feeding Isomalt did not affect the appearance, behavior, or mortality rate of the animals.[4] Long-term feeding of up to 10% Isomalt in the diet produced some changes common to poorly digestible carbohydrates, such as caecal enlargement, but did not reveal any changes of toxicological significance in haematological or clinical chemistry examinations.[4]

Q4: How does the gastrointestinal tolerance to Isomalt compare between children and adults?

Children may be more sensitive to the gastrointestinal effects of Isomalt than adults. One study found that the consumption of 25g of Isomalt provoked a mild laxative effect in children, but not in adults.[3] However, at the same dosage, it did lead to an increase in other gastrointestinal responses in both groups.[3] The gastrointestinal effects in adults were found to be dosedependent.[3]

Q5: Does Isomalt affect metabolic parameters?

A study in healthy volunteers who consumed 30g of Isomalt daily for four weeks found that it did not impair metabolic function.[5] Blood lipids, remnant-like particles, oxidized LDL, NEFA, fructosamine, and leptin levels were comparable to the sucrose control group.[5] The study



concluded that Isomalt is well tolerated and does not negatively affect metabolic parameters or induce hypercalciuria.[5]

Troubleshooting Guide

Issue: Unexpected Gastrointestinal Symptoms in Experimental Subjects

If your research involves the oral administration of a formulation containing Isomalt as an excipient and you observe unexpected gastrointestinal symptoms such as diarrhea, bloating, or abdominal pain, consider the following:

- Review the Isomalt Dosage: Gastrointestinal effects are dose-dependent.[3] Determine the total amount of Isomalt being administered per subject. Dosages as low as 25g have been shown to cause symptoms in children.[1][3]
- Subject Age and Sensitivity: Children may be more sensitive to the laxative effects of Isomalt than adults.[3] Individual sensitivity can also vary.[1]
- Comparison to Control: Ensure your control group is appropriate. If comparing against a
 group receiving no substance, the gastrointestinal effects could be attributed to Isomalt. A
 better control would be a formulation with a different, well-tolerated excipient or one
 containing sucrose.[1][5]

Logical Flow for Troubleshooting GI Effects

Caption: Troubleshooting unexpected gastrointestinal effects.

Disclaimer: The information provided is based on publicly available research for "Isomalt." Due to the likely misspelling of the requested compound "Isamoltan hydrochloride," we are unable to provide specific off-target effect data, detailed experimental protocols, or signaling pathway diagrams relevant to a specific active pharmaceutical ingredient. Researchers are strongly encouraged to verify the chemical name of their compound of interest for accurate and relevant technical support.

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References

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